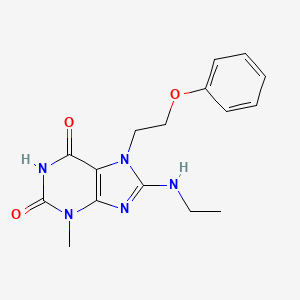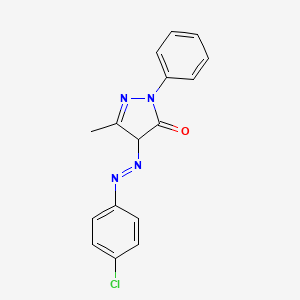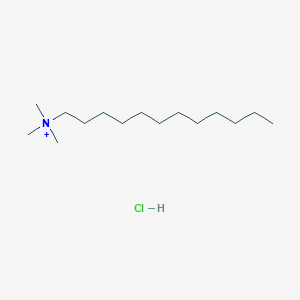
1,1',1'',1'''-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene is a complex organic compound characterized by its unique structure, which includes a benzylidene group attached to a cyclopentadiene ring, further connected to four benzene rings.
Preparation Methods
The synthesis of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclopentadiene and benzylidene precursors.
Reaction Conditions: The cyclopentadiene is reacted with benzylidene under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and synthesis pathways.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and stability. The delocalization of pi electrons in the conjugated diene system contributes to its unique properties and reactivity .
Comparison with Similar Compounds
1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene can be compared with similar compounds such as:
(5-Benzylidenecyclopenta-1,3-diene-1,2,3-triyl)tribenzene: This compound has a similar structure but with three benzene rings instead of four.
1,1,4,4-Tetraphenyl-1,3-butadiene: Another related compound with a different arrangement of phenyl groups and double bonds.
The uniqueness of 1,1’,1’‘,1’‘’-(5-Benzylidenecyclopenta-1,3-diene-1,2,3,4-tetrayl)tetrabenzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6937-59-3 |
|---|---|
Molecular Formula |
C36H26 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(3-benzylidene-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C36H26/c1-6-16-27(17-7-1)26-32-33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)36(31-24-14-5-15-25-31)34(32)29-20-10-3-11-21-29/h1-26H |
InChI Key |
PBWIMKRDABIAKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Cyanoethyl)-3-methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040141.png)
![4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12040145.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12040161.png)



![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B12040183.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040197.png)
![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)

![Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12040231.png)

![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040250.png)
